molecular formula C12H18N2O B1338073 1-(2-Ethoxyphenyl)piperazine Hydrochloride CAS No. 83081-75-8

1-(2-Ethoxyphenyl)piperazine Hydrochloride

Cat. No.: B1338073
CAS No.: 83081-75-8
M. Wt: 206.28 g/mol
InChI Key: FBQIUSDQWOLCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxyphenyl)piperazine Hydrochloride is a chemical reagent of interest in advanced pharmaceutical and medicinal chemistry research. Piperazine-based compounds are a significant area of study due to their interaction with biological systems, particularly their affinity for serotonin receptors, which makes them valuable for neuropharmacological investigations . Researchers utilize this and similar arylpiperazine derivatives as key intermediates or precursor molecules in the synthesis of more complex compounds, studying structure-activity relationships to develop novel therapeutic agents . The ethoxyphenyl substitution pattern is a critical structural feature explored in these contexts. Beyond central nervous system research, piperazine derivatives are also being investigated in other fields, including the development of novel radioprotective agents to protect against the damaging effects of ionizing radiation . The structural motif of the piperazine ring allows for diverse chemical modifications, facilitating the creation of compound libraries for high-throughput screening in drug discovery campaigns. As a salt form, the hydrochloride offers improved stability and handling properties for laboratory use. This product is strictly intended for research purposes in controlled laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-ethoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-15-12-6-4-3-5-11(12)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQIUSDQWOLCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40928092
Record name 1-(2-Ethoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40928092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13339-01-0, 83081-75-8
Record name 1-(2-Ethoxyphenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13339-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Ethoxyphenyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013339010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Ethoxyphenyl)piperazinium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083081758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Ethoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40928092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-ethoxyphenyl)piperazinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.879
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2-ethoxyphenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.067
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Pathways for 1-(2-Ethoxyphenyl)piperazine (B86606) Hydrochloride

The construction of the 1-(2-ethoxyphenyl)piperazine core generally relies on two main strategies: the formation of the piperazine (B1678402) ring through cyclization reactions or the attachment of the aryl group via N-arylation approaches.

Cyclization Reactions

Cyclization reactions provide a direct route to the piperazine ring system. One common method involves the reaction of a suitably substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride. For instance, in a related synthesis, 2-methoxyaniline is heated with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent like diethylene glycol monomethyl ether to yield 1-(2-methoxyphenyl)piperazine (B120316). chemicalbook.com This approach can be adapted for the synthesis of the ethoxy analog by starting with 2-ethoxyaniline. The reaction typically proceeds at elevated temperatures, and the resulting product is often isolated as its hydrochloride salt.

Another cyclization strategy involves the reductive cyclization of dioximes. This method allows for the synthesis of piperazines with various substituents on the carbon atoms of the ring. The process involves a sequential double Michael addition of nitrosoalkenes to a primary amine to form bis(oximinoalkyl)amines, which then undergo stereoselective catalytic reductive cyclization to yield the piperazine ring. nih.gov

N-Arylation Approaches

N-Arylation methods are widely employed for the synthesis of arylpiperazines and offer the advantage of readily available starting materials. These approaches typically involve the reaction of piperazine or a protected piperazine derivative with an activated aryl halide.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming carbon-nitrogen bonds. mdpi.comnih.govlibretexts.org In the synthesis of 1-(2-ethoxyphenyl)piperazine, this would involve the reaction of piperazine (or a mono-protected derivative like N-Boc-piperazine) with a 2-ethoxy-substituted aryl halide (e.g., 1-bromo-2-ethoxybenzene or 1-chloro-2-ethoxybenzene). The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand (such as BINAP or Xantphos), and a base. mdpi.comguidechem.com The use of a mono-protected piperazine allows for the selective formation of the mono-arylated product. Subsequent deprotection and treatment with hydrochloric acid yield the desired 1-(2-ethoxyphenyl)piperazine hydrochloride.

Ullmann Condensation: This classical copper-catalyzed reaction is another viable method for N-arylation. wikipedia.orgorganic-chemistry.orgnih.gov The reaction involves heating an aryl halide with an amine in the presence of a copper catalyst and a base. While effective, the Ullmann condensation often requires harsher reaction conditions (higher temperatures) compared to the Buchwald-Hartwig amination.

The table below summarizes the key aspects of these N-arylation methods.

Reaction NameCatalystTypical SubstratesKey Advantages
Buchwald-Hartwig Amination Palladium complexes with phosphine ligandsAryl halides/triflates and piperazine/protected piperazineHigh yields, broad substrate scope, milder reaction conditions
Ullmann Condensation Copper salts or complexesAryl halides and piperazineCost-effective catalyst

Synthesis of Analogs and Derivatives of the 1-(2-Ethoxyphenyl)piperazine Core

To explore structure-activity relationships and develop new compounds with improved properties, the 1-(2-ethoxyphenyl)piperazine core can be modified at several positions.

N-Substituted Piperazine Analogs

The secondary amine of the piperazine ring in 1-(2-ethoxyphenyl)piperazine provides a convenient handle for further functionalization.

N-Alkylation: A common strategy to introduce alkyl groups at the N4 position is through nucleophilic substitution with alkyl halides. For example, reacting 1-(2-ethoxyphenyl)piperazine with an appropriate alkyl halide (e.g., a bromoalkane) in the presence of a base yields the corresponding N-alkylated derivative. nih.gov

Reductive Amination: This method involves the reaction of 1-(2-ethoxyphenyl)piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride) to form N-alkylated analogs. mdpi.comnih.govresearchgate.net This one-pot procedure is highly efficient and tolerates a wide range of functional groups on the aldehyde or ketone.

N-Acylation: Acyl groups can be introduced by reacting 1-(2-ethoxyphenyl)piperazine with acyl chlorides or anhydrides. This reaction is typically straightforward and leads to the formation of N-acylpiperazine derivatives.

Modification of Aryl Substituents

Modifications to the 2-ethoxyphenyl ring can also be explored to investigate the impact of different substituents on biological activity. This can be achieved by starting with appropriately substituted 2-haloethoxybenzenes in the N-arylation step. For instance, using a 2-ethoxy-4-fluorobromobenzene in a Buchwald-Hartwig reaction with piperazine would yield a 1-(2-ethoxy-4-fluorophenyl)piperazine derivative. This approach allows for the introduction of a wide variety of substituents, such as halogens, alkyl groups, or nitro groups, onto the aromatic ring. researchgate.net

Bivalent Ligand Design and Synthesis

The concept of bivalent ligands involves linking two pharmacophores with a spacer to potentially enhance affinity and/or selectivity for biological targets, particularly G-protein coupled receptors (GPCRs). nih.gov The 1-(2-ethoxyphenyl)piperazine moiety can serve as a pharmacophore in the design of such bivalent ligands.

The synthesis of these bivalent ligands typically involves preparing two molecules of a 1-(2-ethoxyphenyl)piperazine derivative, each containing a reactive functional group on the aryl ring or the N4-substituent. These two monomers are then coupled together using a linker of a specific length. For example, two molecules of a 1-(4-hydroxy-2-ethoxyphenyl)piperazine derivative could be linked via a dihaloalkane to form a bivalent ligand with an ether linkage. The length and nature of the linker are critical parameters that are varied to optimize the interaction with the target receptors.

Pharmacological Characterization and Neurotransmitter Receptor Interactions

Serotonergic Receptor System Modulation

The arylpiperazine moiety is a well-established pharmacophore that confers significant affinity for various serotonin (B10506) (5-HT) receptor subtypes. The nature of the substituent on the phenyl ring and the group attached to the second piperazine (B1678402) nitrogen modulates the affinity and selectivity profile.

The 1-(2-methoxyphenyl)piperazine (B120316) structure is a foundational component of numerous high-affinity ligands for the 5-HT1A receptor. Research has consistently shown that this chemical motif delivers highly potent 5-HT1A ligands. semanticscholar.org Derivatives incorporating this structure exhibit strong binding, with affinity constants (Ki) often in the low to sub-nanomolar range. nih.govebi.ac.uk For example, various derivatives have demonstrated Ki values between 0.12 nM and 1.2 nM for the 5-HT1A receptor. semanticscholar.orgnih.gov

While the affinity for the 5-HT1A receptor is high, selectivity can be a challenge. The core structure is known to bind with significant affinity to other receptors, particularly the α1-adrenergic receptor, which can sometimes have a binding affinity nearly equal to that of the 5-HT1A receptor. nih.gov Medicinal chemistry efforts have focused on modifying other parts of the molecule to enhance selectivity over other 5-HT subtypes and different receptor families. nih.govnih.gov

In addition to 5-HT1A receptors, the arylpiperazine scaffold is known to facilitate interactions with 5-HT2A receptors. nih.gov Many atypical antipsychotic drugs feature an arylpiperazine component and function as 5-HT2A receptor antagonists. drugbank.com This interaction is a key component of their mechanism of action. The versatility of the arylpiperazine moiety allows it to serve as a scaffold for ligands targeting 5-HT1A, 5-HT2A, and 5-HT2C receptors. nih.gov

Research has also explored the activity of arylpiperazine derivatives at other serotonin receptor subtypes. 1-(2-methoxyphenyl)piperazine has been identified as a building block for agents targeting various serotonergic receptors, including the 5-HT6 and 5-HT7 subtypes. ncats.io Studies on related compounds have shown binding affinity for the 5-HT7 receptor, although a primary challenge has been achieving high selectivity over the 5-HT1A receptor, for which the scaffold often has a higher intrinsic affinity. nih.gov

Beyond simple binding affinity, the functional activity of these compounds is critical. Derivatives of 1-(2-methoxyphenyl)piperazine have been characterized as 5-HT1A receptor antagonists. For instance, the well-studied compound NAN-190, which contains the 1-(2-methoxyphenyl)piperazine core, is classified as a putative postsynaptic 5-HT1A serotonin antagonist. nih.gov Functional assays, such as those measuring adenylyl cyclase activity, have confirmed the antagonist properties of compounds from this class. nih.gov

Dopaminergic Receptor System Interactions

The pharmacological profile of 1-(2-methoxyphenyl)piperazine and its derivatives includes significant interaction with the dopaminergic system. The parent compound, 1-(2-methoxyphenyl)piperazine, is recognized as an effective blocker of striatal dopaminergic receptors. ncats.io

This activity is primarily focused on the D2-like family of dopamine (B1211576) receptors (D2, D3, and D4). Structure-activity relationship studies have led to the development of derivatives with high affinity for both D2 and D3 receptors. nih.gov For example, one synthesized series of 1-(2-methoxyphenyl)piperazine derivatives showed affinity for the D2 receptor with Ki values in the nanomolar range. nih.gov Further chemical modifications have produced compounds with high affinity (Ki ≈ 1 nM) and selectivity for the D3 receptor over the D2 subtype. nih.gov

Adrenergic Receptor System Modulation

A prominent characteristic of the 1-(2-methoxyphenyl)piperazine scaffold is its potent interaction with the adrenergic receptor system, specifically the α1-adrenergic receptors. ingentaconnect.com This interaction is often non-selective relative to the 5-HT1A receptor. The compound NAN-190, for example, binds with a Ki of 0.6 nM at 5-HT1A receptors and a nearly identical Ki of 0.8 nM at α1-adrenergic receptors. nih.gov

This potent α1-adrenergic antagonism has been a focal point of subsequent drug design, with chemists attempting to modify the core structure to reduce this activity and thereby increase selectivity for the desired serotonergic target. nih.govnih.gov Studies have shown that the 1-(o-methoxyphenyl)piperazine moiety likely plays an important role in the affinity for α-adrenoceptors. ingentaconnect.com

Receptor Binding Affinity Data for 1-(2-Methoxyphenyl)piperazine Analogues

The following table summarizes the binding affinities (Ki) of various compounds containing the 1-(2-methoxyphenyl)piperazine core structure at different neurotransmitter receptors, as reported in scientific literature.

Receptor SubtypeReported Ki (nM) RangeCompound Class
5-HT1A0.12 - 1.2Various Derivatives semanticscholar.orgnih.gov
α1-Adrenergic0.8 - 2.4NAN-190, Other Derivatives nih.govingentaconnect.com
Dopamine D254Piperidinylmethylpiperazine derivative nih.gov
Dopamine D3~1.0Heterobiarylcarboxamide derivative nih.gov

Alpha-1 Adrenoceptor Antagonism

Specific data on the alpha-1 adrenoceptor antagonist activity of 1-(2-ethoxyphenyl)piperazine (B86606) hydrochloride, including binding affinity (Ki) or functional antagonism (pA2) values, are not available in the reviewed literature.

Alpha-2 Adrenoceptor Binding Profiles

Information regarding the binding profile of 1-(2-ethoxyphenyl)piperazine hydrochloride at alpha-2 adrenoceptor subtypes is not documented in the available scientific research.

Other Neurotransmitter Receptor Systems

Detailed research findings on the interaction of this compound with other neurotransmitter receptor systems, such as serotonin or dopamine receptors, have not been identified in the public domain.

Structure Activity Relationship Sar Investigations

Influence of Ethoxyphenyl Moiety on Receptor Binding

The ethoxyphenyl group is a critical component for the receptor binding affinity and selectivity of arylpiperazine compounds. The nature and position of the substituent on the phenyl ring significantly modulate the pharmacological activity.

The presence of an alkoxy group, such as the ethoxy group at the ortho (2-) position of the phenyl ring, is a key determinant of the compound's interaction with various receptors, particularly serotonergic and dopaminergic systems. Research on analogous 1-(2-methoxyphenyl)piperazine (B120316) derivatives suggests that this ortho-alkoxy substitution is crucial for high affinity at serotonin (B10506) 5-HT1A receptors. mdpi.comnih.gov The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming interactions with specific amino acid residues within the receptor's binding pocket. nih.gov

Studies on similar arylpiperazine compounds have shown that electron-donating groups, like the ethoxy group, on the phenyl ring can enhance binding affinity for certain receptors compared to electron-withdrawing groups. researchgate.net The position of this substituent is also vital; ortho-substitution often confers a different selectivity profile compared to meta- or para-substitution. For instance, in a series of 1-cinnamyl-4-(2-methoxyphenyl)piperazines, the 2-methoxy group was found to be important for high affinity at the D2 dopamine (B1211576) receptor. nih.gov While direct data for the 2-ethoxy group is less common, the principles derived from methoxy-analogs are highly relevant due to their similar electronic and steric properties.

The table below illustrates the effect of phenyl ring substitutions on the binding affinity (Ki, in nM) of arylpiperazine analogs at various receptors, highlighting the importance of the ortho-alkoxy group.

Compound AnalogueSubstitution on Phenyl Ring5-HT1A Receptor Ki (nM)D2 Receptor Ki (nM)α1-Adrenergic Receptor Ki (nM)
Analogue 12-OCH30.6-0.8
Analogue 2Unsubstituted Phenyl->1000-
Analogue 34-F-~500-

Data extrapolated from studies on analogous arylpiperazine compounds. researchgate.netnih.gov

Impact of Piperazine (B1678402) Ring Substitutions on Pharmacological Profiles

The piperazine ring is a versatile scaffold that can be modified at its N4-position to significantly alter the pharmacological profile of the resulting compound. These substitutions can influence receptor affinity, selectivity, and functional activity (i.e., agonist, antagonist, or partial agonist).

The nature of the substituent at the N4-position of the piperazine ring dictates the compound's interaction with a wide array of receptors. For instance, attaching different alkyl, aryl, or aralkyl groups can fine-tune the affinity for serotonin (5-HT1A, 5-HT2A), dopamine (D2, D3), and adrenergic (α1, α2) receptors. nih.govmdpi.com

Structure-affinity relationship studies on analogs of 1-(2-methoxyphenyl)piperazine have demonstrated that the length and nature of the alkyl chain connecting the piperazine ring to a terminal moiety are critical. nih.govnih.gov For example, a four-carbon chain was found to be optimal for 5-HT1A affinity when the terminal group was a heteroaryl amide. nih.gov Furthermore, the bulkiness of the terminal group can also enhance affinity and selectivity. Replacing a phthalimide (B116566) moiety with a bulkier adamantane (B196018) carboxamide group in one series of compounds led to a significant increase in 5-HT1A affinity and a 160-fold improvement in selectivity over α1-adrenergic receptors. nih.gov

The following table summarizes the impact of N4-substitutions on the receptor binding affinities (Ki, in nM) of 1-(2-methoxyphenyl)piperazine analogs.

N4-Substituent5-HT1A Receptor Ki (nM)α1-Adrenergic Receptor Ki (nM)Selectivity (α1/5-HT1A)
-4-(2-phthalimido)butyl0.60.81.3
-4-(1-adamantanecarboxamido)butyl0.464160
-propyl-tricyclo[3.3.1.13,7]decan-1-amine1.2--

Data derived from studies on analogous 1-(2-methoxyphenyl)piperazine derivatives. mdpi.comnih.gov

Stereochemical Considerations in Ligand-Receptor Interactions

Stereochemistry can play a pivotal role in the interaction between a ligand and its receptor. The three-dimensional arrangement of atoms in a molecule can significantly affect its binding affinity and efficacy, as biological macromolecules such as receptors are chiral environments.

While 1-(2-ethoxyphenyl)piperazine (B86606) hydrochloride itself is an achiral molecule, substitutions on the piperazine ring can introduce chiral centers. For instance, the introduction of a substituent at the 2- or 3-position of the piperazine ring would result in enantiomers. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties.

Studies on piperazine-based antagonists for the P2X4 receptor have noted that the stereoconfiguration at the 2-position of the piperazine ring is expected to influence activity. nih.gov Similarly, research on piperazine-2,3-dicarboxylic acid derivatives as NMDA receptor antagonists has shown that the stereochemistry at the 2- and 3-positions is crucial for their selectivity towards different NMDA receptor subunits. nih.gov This highlights that if a chiral center were introduced into the 1-(2-ethoxyphenyl)piperazine scaffold, the resulting enantiomers would likely display differential binding affinities and functional activities at their target receptors. This is because one enantiomer may fit more favorably into the chiral binding pocket of the receptor than the other, leading to a more stable ligand-receptor complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com These models are valuable tools in drug discovery for predicting the activity of novel compounds and for understanding the structural features that are important for biological activity.

For arylpiperazine derivatives, 2D- and 3D-QSAR models have been successfully developed to predict their binding affinities for various receptors, including serotonin and dopamine receptors. nih.govbohrium.com These models utilize molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

2D-QSAR: In 2D-QSAR studies, descriptors are calculated from the two-dimensional representation of the molecule. For arylpiperazine derivatives, descriptors such as molecular weight, logP (lipophilicity), and topological indices have been used to build models that predict receptor affinity. nih.gov These models can reveal general trends, for example, that an increase in lipophilicity may correlate with increased binding affinity up to a certain point.

3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the ligand-receptor interactions by considering the three-dimensional structure of the molecules. These models generate contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease biological activity. For example, a 3D-QSAR model for arylpiperazine derivatives might show that:

Sterically favorable regions: Areas where bulky substituents are predicted to enhance activity.

Sterically unfavorable regions: Areas where bulky groups would lead to a decrease in activity.

Electropositive/Electro-negative favorable regions: Areas where positively or negatively charged groups are predicted to improve binding.

Hydrophobic/Hydrophilic favorable regions: Areas where hydrophobic or hydrophilic groups would be beneficial for activity.

These models have been instrumental in rationalizing the SAR of arylpiperazine derivatives and in guiding the design of new ligands with improved potency and selectivity. nih.gov

Preclinical Pharmacological Assessments

Evaluation of Central Nervous System Activities

Detailed assessments of the central nervous system activities of 1-(2-Ethoxyphenyl)piperazine (B86606) Hydrochloride are not extensively documented in published preclinical studies. While the broader class of arylpiperazines has been a subject of considerable investigation for its CNS effects, specific data for this ethoxy derivative remains limited.

No specific preclinical studies evaluating the antidepressant-like activity of 1-(2-Ethoxyphenyl)piperazine Hydrochloride were identified in the available literature. Research on analogous compounds, such as derivatives of 1-(2-methoxyphenyl)piperazine (B120316), has suggested potential antidepressant effects, often linked to interactions with serotonin (B10506) receptors. However, without direct experimental evidence, the antidepressant potential of the ethoxy analog remains speculative.

Similarly, there is a lack of specific preclinical data on the anxiolytic-like properties of this compound. The anxiolytic potential of various arylpiperazine derivatives is a well-established area of research, with many compounds demonstrating effects in animal models of anxiety. These effects are often attributed to their modulation of serotonergic pathways. The anxiolytic profile of this compound has not been specifically elucidated.

Limited information suggests that derivatives of 1-(2-ethoxyphenyl)piperazine may possess analgesic properties. One study has indicated that a related compound exhibits non-opiate antinociceptive activity. This finding points to a potential area for further investigation into the pain-relieving effects of this compound, but detailed studies and specific data are currently lacking.

The anticonvulsant efficacy of this compound has not been specifically reported in the reviewed scientific literature. Preclinical screenings of other 1,4-substituted piperazine (B1678402) derivatives have been conducted, with some compounds showing moderate anticonvulsant activity. For instance, a derivative of the closely related 1-(2-methoxyphenyl)piperazine has been evaluated in anticonvulsant models. However, no such data is available for the ethoxy compound.

In Vitro and In Vivo Pharmacodynamic Studies

Detailed in vitro and in vivo pharmacodynamic studies specifically characterizing the mechanism of action of this compound are not available. Pharmacodynamic research on the arylpiperazine class of compounds generally reveals complex interactions with multiple neurotransmitter systems, most notably the serotonergic and dopaminergic systems. The specific effects of the 2-ethoxy substitution on these interactions are yet to be determined.

Receptor Occupancy Studies

No specific receptor occupancy studies for this compound have been published. Receptor binding and occupancy studies are crucial for understanding the molecular targets of a compound and for predicting its therapeutic and side-effect profiles. While data exists for 1-(2-methoxyphenyl)piperazine, showing its affinity for various serotonin and dopamine (B1211576) receptor subtypes, the receptor binding profile of its ethoxy counterpart remains to be characterized.

Metabolism and Biotransformation Pathways

In Vitro Metabolic Stability and Metabolite Identification

In vitro metabolic stability assays are crucial in drug discovery to predict the in vivo half-life of a compound. For arylpiperazine derivatives, these studies are often conducted using liver microsomes, which contain a high concentration of cytochrome P450 (CYP450) enzymes responsible for Phase I metabolism.

While specific in vitro stability data for 1-(2-Ethoxyphenyl)piperazine (B86606) is not extensively detailed in publicly available literature, studies on structurally similar compounds, such as those with methoxyphenylpiperazine moieties, provide significant insights. For instance, research on related piperazin-1-ylpyridazines has shown rapid initial clearance in liver microsomes, with half-life values as low as 2-3 minutes, indicating extensive metabolism. researchgate.net Metabolite identification studies for this class of compounds typically reveal products of oxidation on both the aromatic rings and the piperazine (B1678402) core. researchgate.net

For arylpiperazines in general, the piperazine moiety is a common site for metabolic modification. frontiersin.org Major metabolic pathways identified through in vitro studies on analogous compounds include aliphatic hydroxylation of the piperazine ring and further oxidation. frontiersin.org

Table 1: Potential Metabolites of 1-(2-Ethoxyphenyl)piperazine Identified Through Analogy

Metabolite Metabolic Pathway Description
1-(4-Hydroxy-2-ethoxyphenyl)piperazine Aromatic Hydroxylation Introduction of a hydroxyl group onto the ethoxyphenyl ring.
1-(2-Hydroxyphenyl)piperazine O-Deethylation Cleavage of the ethyl group from the ethoxy moiety, resulting in a phenol.
Hydroxy-1-(2-ethoxyphenyl)piperazine Alicyclic Hydroxylation Introduction of a hydroxyl group onto the piperazine ring.

Oxidative Dealkylation Pathways

Oxidative dealkylation is a primary metabolic route for many piperazine-containing compounds. This process involves the CYP450-catalyzed removal of an alkyl group attached to a nitrogen atom. nih.govsemanticscholar.org In the case of 1-(2-Ethoxyphenyl)piperazine, the key dealkylation reaction is O-deethylation of the ethoxy group.

This reaction proceeds via an initial α-carbon hydroxylation of the ethyl group, forming an unstable hemiacetal intermediate. semanticscholar.org This intermediate then spontaneously breaks down to yield a phenolic metabolite, 1-(2-hydroxyphenyl)piperazine, and acetaldehyde. semanticscholar.org Studies on the analogous compound, 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), have shown that O-demethylation is the major metabolic step, a reaction predominantly catalyzed by the CYP2D6 enzyme. nih.gov Given the structural similarity, it is highly probable that CYP2D6 is also a key enzyme in the O-deethylation of 1-(2-Ethoxyphenyl)piperazine.

Aromatic and Alicyclic Hydroxylation Mechanisms

Hydroxylation, the introduction of a hydroxyl (-OH) group, is another major Phase I metabolic pathway for arylpiperazines. nih.govresearchgate.net This can occur on either the aromatic (ethoxyphenyl) ring or the alicyclic (piperazine) ring.

Aromatic Hydroxylation : This reaction is catalyzed by CYP450 enzymes and involves the insertion of an oxygen atom into a carbon-hydrogen bond on the phenyl ring. nih.gov For 1-(2-Ethoxyphenyl)piperazine, this would likely result in metabolites such as 1-(4-hydroxy-2-ethoxyphenyl)piperazine. The resulting phenolic metabolites are then readily available for Phase II conjugation reactions. nih.govresearchgate.net

Alicyclic Hydroxylation : The piperazine ring itself is susceptible to hydroxylation. researchgate.net This reaction, also mediated by CYP450, introduces a hydroxyl group onto one of the carbon atoms of the piperazine ring, forming a hydroxylated metabolite. frontiersin.org This process increases the polarity of the molecule, aiding in its eventual elimination.

Conjugation Reactions

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules. nih.gov These reactions significantly increase the water solubility of the xenobiotic, facilitating its excretion via urine or bile. uomus.edu.iqreactome.org The hydroxylated metabolites formed during Phase I are primary substrates for conjugation.

The main conjugation reactions for the metabolites of 1-(2-Ethoxyphenyl)piperazine include:

Glucuronidation : This is one of the most common conjugation pathways. nih.gov The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from a cofactor to the hydroxyl group of a metabolite (e.g., 1-(4-hydroxy-2-ethoxyphenyl)piperazine or 1-(2-hydroxyphenyl)piperazine). drughunter.com

Sulfation : In this reaction, a sulfonate group is attached to a hydroxyl group, catalyzed by sulfotransferase (SULT) enzymes. uomus.edu.iqdrughunter.com This pathway also produces highly water-soluble sulfate (B86663) conjugates that are easily excreted.

These conjugated products are generally pharmacologically inactive and non-toxic. uomus.edu.iq

Table 2: Summary of Metabolic Pathways

Phase Reaction Type Key Enzymes Substrate Resulting Product Type
Phase I Oxidative O-Deethylation CYP2D6 (likely) 1-(2-Ethoxyphenyl)piperazine Phenolic Metabolite
Phase I Aromatic Hydroxylation CYP450 1-(2-Ethoxyphenyl)piperazine Hydroxylated Aromatic Metabolite
Phase I Alicyclic Hydroxylation CYP450 1-(2-Ethoxyphenyl)piperazine Hydroxylated Piperazine Metabolite
Phase II Glucuronidation UGTs Hydroxylated Metabolites Glucuronide Conjugate

Advanced Research Applications and Methodologies

Neuroimaging Agent Development for Receptor Visualization

The core structure of arylpiperazines, particularly the 1-(2-alkoxyphenyl)piperazine moiety, is extensively utilized in the design of imaging agents for visualizing and quantifying neurotransmitter receptors in the living brain. This is achieved through molecular imaging techniques like Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Magnetic Resonance Imaging (MRI). The 1-(2-ethoxyphenyl)piperazine (B86606) structure is a key component in ligands developed to bind with high affinity and specificity to targets such as serotonin (B10506) and dopamine (B1211576) receptors.

Positron Emission Tomography (PET) is a powerful imaging technique that uses radiotracers to visualize and measure metabolic processes and receptor densities in the body. mdpi.com The 1-(2-methoxyphenyl)piperazine (B120316) scaffold, a close analogue of the ethoxy derivative, is a cornerstone in the synthesis of numerous PET ligands. These ligands are typically labeled with short-lived positron-emitting isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). mdpi.comradiologykey.com

Researchers have synthesized various derivatives for different receptor systems:

Dopamine D3 Receptors: A derivative, FAUC346, was synthesized from 1-(2-substituted-phenyl)piperazines and labeled with ¹¹C. nih.gov This radioligand showed promise in preclinical evaluations in rats for imaging D3 receptors, although it did not translate successfully to non-human primates. nih.gov

Metabotropic Glutamate Receptor 1 (mGluR1): A 2-methoxyphenyl piperazine (B1678402) derivative was radiolabeled with ¹¹C and evaluated for its ability to map mGluR1. nih.gov The resulting PET tracer showed high uptake in mGluR1-rich brain regions, such as the cerebellum, indicating its suitability for imaging this receptor, which is implicated in several neuropsychiatric disorders. nih.gov

Serotonin 5-HT7 Receptors: 1-[2-(4-Methoxyphenyl)phenyl]piperazine was labeled with ¹¹C to create a potential PET radiotracer for the 5-HT7 receptor. nih.govresearchgate.net Autoradiography confirmed its specific binding in rat brain regions with high 5-HT7 expression, like the thalamus. nih.govresearchgate.net

Sigma-1 (σ1) Receptors: The piperazine substructure is key for ligands targeting the σ1 receptor, which is overexpressed in many cancers. rsc.org A fluoroethoxy-phenyl)piperazine derivative, [¹⁸F]FEt-PPZ, was developed as a potential PET agent for imaging tumors expressing these receptors. rsc.org

The general strategy involves synthesizing a precursor molecule containing the 1-(2-alkoxyphenyl)piperazine core and then introducing the radioisotope in the final step. The resulting radiotracer must be able to cross the blood-brain barrier, bind specifically to the target receptor, and have a favorable metabolic profile for clear imaging.

SPECT is another nuclear imaging technique that, like PET, can visualize receptor distribution. It uses gamma-emitting radioisotopes, such as Technetium-99m (⁹⁹ᵐTc) or Iodine-123 (¹²³I). mdpi.com The 1-(2-methoxyphenyl)piperazine framework has been integral to the development of novel SPECT agents.

Key research findings include:

Serotonin Receptor Imaging: A homobivalent approach was used to synthesize a SPECT radioligand by linking two moieties of 1-(2-methoxyphenyl)piperazine (MPP). researchgate.net This bivalent ligand, when complexed with ⁹⁹ᵐTc, showed appreciable brain uptake in rabbits, suggesting its potential for imaging serotonin receptors. researchgate.netnih.gov

Vesicular Acetylcholine Transporter (VAChT): Researchers synthesized piperazine derivatives of vesamicol, a known ligand for VAChT, to diagnose neurodegenerative diseases. nih.gov An iodinated derivative incorporating a structure similar to arylpiperazine, trans-5-Iodo-2-hydroxy-3-[4-[2-methylphenyl] piperazinyl]tetralin, displayed high affinity and specificity for VAChT and was identified as a potentially useful compound for SPECT imaging with ¹²³I. nih.gov

The development of these agents involves complexing the piperazine derivative with a chelator that can stably bind the metallic radioisotope, such as ⁹⁹ᵐTc, or by directly incorporating a radiohalogen like ¹²³I onto the molecule.

MRI is a non-invasive imaging technique that provides detailed anatomical images. Contrast agents, typically containing a paramagnetic metal ion like Gadolinium (Gd³⁺), are often used to enhance the visibility of specific tissues or pathologies. mdpi.com While 1-(2-ethoxyphenyl)piperazine hydrochloride itself is not a contrast agent, its structural motifs have been explored in the rational design of new MRI agents with enhanced properties.

One innovative approach involved incorporating two moieties of 1-(2-methoxyphenyl)piperazine into a ligand attached to a DO3A chelator, which then coordinates with a Gd³⁺ ion. researchgate.net The resulting complex, Gd-DO3A-serinol-bis-MPP, was designed to enhance relaxivity—the measure of a contrast agent's effectiveness. researchgate.net The bivalent nature of the piperazine component was intended to improve affinity at receptor recognition sites, potentially leading to more targeted or effective contrast enhancement. researchgate.net This research represents an effort to create more sophisticated, potentially receptor-specific, MRI contrast agents, moving beyond conventional non-specific agents.

Chemical Biology Probes for Receptor Research

Chemical probes are small molecules designed to interact with a specific protein target, enabling the study of that target's function in biological systems. escholarship.org The 1-(2-ethoxyphenyl)piperazine scaffold is a valuable pharmacophore for creating such probes, particularly for neurotransmitter receptors, due to its proven ability to confer high binding affinity.

Fluorescent Probes for 5-HT1A Receptors: A series of 1-(2-methoxyphenyl)piperazine derivatives were synthesized by attaching an environment-sensitive fluorescent moiety (a fluorophore). ebi.ac.uk One such compound, which combined the piperazine structure with a 4-amino-1,8-naphthalimide (B156640) fluorophore, displayed very high affinity for the 5-HT1A receptor (Ki = 0.67 nM). ebi.ac.uk This probe was highly fluorescent in a non-polar environment but had undetectable fluorescence in an aqueous solution, a property that allows for the specific visualization of receptors in the lipid environment of cell membranes using fluorescence microscopy. ebi.ac.uk

Probes for Mapping Dopamine D2 Receptors: To better understand the binding site of the dopamine D2 receptor, sixteen new 1-(2-methoxyphenyl)piperazine derivatives were synthesized. nih.gov These compounds were designed as probes to map the arylpiperazine binding site on the receptor. The most active compound showed a high affinity (Ki = 54 nM), and computational docking studies were used to model its interaction with the receptor, providing insights into the molecular basis of ligand binding. nih.gov

The development of these probes allows researchers to visualize receptor localization, study ligand-receptor interactions, and investigate the biological consequences of receptor activation or blockade in cells and tissues without the need for radioisotopes.

Role in Forensic and Toxicological Research Analysis

The 1-(2-ethoxyphenyl)piperazine structure belongs to the broader class of phenylpiperazine and benzylpiperazine derivatives, many of which have emerged as designer drugs of abuse. ojp.govojp.govnih.gov These substances are often marketed as alternatives to controlled stimulants like amphetamines or ecstasy. nih.govresearchgate.net Consequently, the 1-(2-alkoxyphenyl)piperazine scaffold is of significant interest in forensic and toxicological analysis.

Forensic laboratories must be able to reliably identify these compounds in seized materials (e.g., tablets and powders) and biological samples (e.g., urine and blood). ojp.govunodc.org The primary role of research in this area is to develop and validate robust analytical methods for their detection and differentiation.

Analytical Methodologies: Modern instrumental methods are crucial for the unambiguous identification of these piperazine derivatives. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard technique used in forensic labs. It separates compounds based on their volatility and then fragments them to produce a characteristic mass spectrum, which acts as a chemical fingerprint for identification. ojp.gov

Capillary Electrophoresis-Electrospray Ionization-Mass Spectrometry (CE-ESI-MS): This technique is particularly suitable for separating polar, protonable compounds like piperazine derivatives. gtfch.org A CE-ESI-MS method was developed for the baseline separation and identification of five forensically relevant piperazine-derived designer drugs, demonstrating its power for analyzing complex mixtures found in illicit products. gtfch.org

The data below summarizes some of the analytical techniques used for the identification of forensically relevant piperazine derivatives.

Analytical TechniqueApplicationReference
Gas Chromatography-Mass Spectrometry (GC-MS)Evaluation of regioisomeric and isobaric piperazines for specific differentiation in forensic analysis. ojp.gov
Capillary Electrophoresis-Mass Spectrometry (CE-MS)Separation and identification of piperazine-derived designer drugs in seized tablets and "smart drugs". gtfch.org
Liquid Chromatography-Mass Spectrometry (LC-MS)Rapid detection of piperazine derivatives in biological materials for confirmation of poisoning. nih.govresearchgate.net

These analytical methods are essential for law enforcement, public health, and the justice system to identify new psychoactive substances, manage intoxication cases, and establish the presence of controlled or designer substances. ojp.govnih.govgtfch.org

Analytical Methodologies for Research and Characterization

Chromatographic Techniques

Chromatography is fundamental to the analysis of 1-(2-Ethoxyphenyl)piperazine (B86606), enabling its separation from complex mixtures, related substances, and impurities. The choice of technique depends on the analytical objective, sample matrix, and required sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of piperazine (B1678402) derivatives. The method's adaptability allows for the determination of these compounds in various samples, including active pharmaceutical ingredients (APIs). jocpr.com For piperazines, which may lack a strong chromophore, derivatization can be employed to allow for detection using a UV detector. jocpr.com Alternatively, methods using evaporative light scattering detection (ELSD) or mass spectrometry can be used. jocpr.comhelixchrom.com

A typical HPLC method involves a C18 reversed-phase column for separation. swgdrug.orgepa.gov The mobile phase composition is optimized to achieve adequate resolution and peak shape. A common approach utilizes a buffer solution mixed with an organic modifier like acetonitrile (B52724). epa.govqascf.com

ParameterConditionReference
ColumnC18(2), 4 mm x 250 mm, 10 µm swgdrug.org
Mobile PhaseAcetonitrile, Methanol (B129727), and Diethylamine (90:10:0.1 v/v/v) on a chiral column jocpr.com
Buffer Example4000 mL distilled water, 10 g sodium hydroxide, 30.0 mL phosphoric acid and 8.0 mL hexylamine swgdrug.org
Flow Rate1.0 mL/min jocpr.comswgdrug.org
DetectionUV at 210 nm or 340 nm (after derivatization) jocpr.comswgdrug.org
Column Temperature35°C jocpr.com
Injection Volume3.0 - 10 µL jocpr.comswgdrug.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and analysis of volatile and thermally stable compounds like piperazine derivatives. unodc.org It combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry. unodc.org This technique is frequently used in forensic analysis for identifying controlled substances and related designer drugs. unodc.orgoup.com

The analysis of 1-(2-Ethoxyphenyl)piperazine and its analogs by GC-MS typically involves a capillary column coated with a non-polar or semi-polar stationary phase, such as 5% phenyl/95% methyl polysiloxane. swgdrug.orgunodc.org Electron impact (EI) ionization at 70 eV is standard, leading to reproducible fragmentation patterns that serve as a chemical fingerprint for the molecule. oup.com

ParameterConditionReference
Column5% phenyl/95% methyl silicone, 30 m x 0.25 mm, 0.25 µm film unodc.orgscholars.direct
Carrier GasHelium or Hydrogen at ~1-2 mL/min swgdrug.orgscholars.direct
Injector Temperature250°C - 280°C swgdrug.orgscholars.direct
Oven ProgramInitial temp 100°C, hold for 1-5 min, ramp at 10-25°C/min to 280-290°C, hold for 3-20 min swgdrug.orgunodc.org
Ionization ModeElectron Impact (EI) at 70 eV oup.com
Mass AnalyzerQuadrupole or Time-of-Flight (TOF) oup.com

The mass spectrum of ethoxybenzylpiperazines, a class that includes the parent compound of 1-(2-Ethoxyphenyl)piperazine, shows characteristic fragment ions. The fragmentation patterns arise from the cleavage of the piperazine ring and the ethoxybenzyl moiety. oup.comresearchgate.net

m/zProposed Fragment IdentityReference
178Ion from fragmentation of the piperazine ring oup.comresearchgate.net
164Ion from fragmentation of the piperazine ring oup.comresearchgate.net
135Ethoxybenzyl cation [C₉H₁₁O]⁺ oup.comresearchgate.net
107Unique fragment allowing discrimination from methylenedioxy isomers oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) offers high sensitivity and selectivity, making it suitable for detecting trace amounts of piperazine derivatives in complex biological matrices like urine and plasma. researchgate.netsemanticscholar.org This technique is particularly valuable when the analytes are not sufficiently volatile or thermally stable for GC-MS. researchgate.net

LC-MS methods for piperazines often utilize reversed-phase chromatography with a C18 column and a mobile phase consisting of an aqueous buffer (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile or methanol. qascf.comsemanticscholar.org Electrospray ionization (ESI) in positive ion mode is commonly used, as the nitrogen atoms in the piperazine ring are readily protonated to form [M+H]⁺ ions. xml-journal.net Tandem mass spectrometry (MS/MS) can be used for even greater specificity and for quantitative studies. xml-journal.net Detection limits using LC-MS can be in the range of nanograms per milliliter (ng/mL). researchgate.net

ParameterConditionReference
ColumnAcquity UPLC HSS T3, 2.1 mm x 100 mm, 1.8 µm qascf.com
Mobile PhaseGradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B) semanticscholar.org
Flow Rate0.5 mL/min semanticscholar.org
IonizationElectrospray Ionization (ESI), Positive Mode xml-journal.net
DetectionTandem Mass Spectrometry (MS/MS) xml-journal.net

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative screening of piperazine derivatives. libretexts.org It is often used for preliminary identification and to check the purity of a sample. libretexts.org The stationary phase is typically silica (B1680970) gel containing a fluorescent indicator (F254), which allows for the visualization of spots under UV light. unodc.org

The separation is achieved by developing the plate in a chamber with an appropriate mobile phase. libretexts.org The choice of solvent system is critical for achieving good separation. After development, the spots are visualized. This can be done non-destructively using UV light or destructively by spraying with a chemical reagent that reacts with the compound to produce a colored spot. unodc.orglibretexts.org

ParameterDescriptionReference
Stationary PhaseSilica gel GF254 plates unodc.org
Mobile Phase ExampleEthyl acetate:methanol:strong ammonia (B1221849) solution (17:2:1) swgdrug.org
VisualizationUV light (254 nm) unodc.org
Dragendorff reagent unodc.org
Acidified iodoplatinate (B1198879) solution swgdrug.org

Spectroscopic Techniques

Spectroscopic techniques are indispensable for the structural elucidation of 1-(2-Ethoxyphenyl)piperazine Hydrochloride, providing detailed information about its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the piperazine ring protons, and the protons of the ethoxy group. The aromatic protons typically appear as a multiplet in the range of δ 6.8-7.2 ppm. The piperazine protons would likely appear as two multiplets, one for the protons adjacent to the phenyl ring and one for the protons adjacent to the NH group. The ethoxy group would exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂).

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For 1-(2-Methoxyphenyl)piperazine (B120316), characteristic signals are observed for the aromatic carbons, the piperazine carbons, and the methoxy (B1213986) carbon. chemicalbook.com In the ethoxy analog, the single methoxy carbon signal would be replaced by two signals corresponding to the methylene and methyl carbons of the ethoxy group.

Carbon AtomPredicted Chemical Shift (ppm)Reference (for Methoxy Analog)
Aromatic C-O~152 chemicalbook.com
Aromatic C-N~141 chemicalbook.com
Aromatic C-H~111-123 chemicalbook.com
Piperazine C-N (Aromatic side)~50 chemicalbook.com
Piperazine C-N (Amine side)~45 chemicalbook.com
Ethoxy -OCH₂-~64(Predicted)
Ethoxy -CH₃~15(Predicted)

Mass Spectrometry (MS)

Mass spectrometry is a primary analytical technique for determining the molecular weight and elucidating the structure of 1-(2-Ethoxyphenyl)piperazine and its related compounds through fragmentation analysis. Under electron ionization (EI), the molecule undergoes fragmentation, producing a unique mass spectrum.

The fragmentation of substituted benzylpiperazines, including the ethoxybenzylpiperazine isomers, follows predictable pathways. The piperazine ring and its substituents cleave to form characteristic ions. For ethoxybenzylpiperazines, a key fragmentation involves the ethoxybenzyl portion of the molecule. The ethoxybenzyl cation appears at a mass-to-charge ratio (m/z) of 135. researchgate.net A unique and distinguishing fragment for ethoxybenzylpiperazines is observed at m/z 107. researchgate.net This ion is formed by the loss of an ethylene (B1197577) molecule (mass of 28 Da) from the ethoxybenzyl cation at m/z 135. researchgate.net

Other significant fragment ions common to the broader class of benzylpiperazines may also be observed. These ions typically arise from the fragmentation of the piperazine ring itself. researchgate.net The analysis of these fragmentation patterns allows for the confident identification of the 1-(2-ethoxyphenyl)piperazine structure and its differentiation from isomeric and isobaric compounds. researchgate.netauburn.edu

Table 1: Characteristic Mass Spectrometry Fragments for Ethoxybenzylpiperazines

Mass-to-Charge Ratio (m/z) Proposed Ion Structure/Origin Significance
135 [CH₃CH₂O-C₆H₄-CH₂]⁺ (Ethoxybenzyl cation) Indicates the presence of the ethoxybenzyl moiety. researchgate.net
107 [HO-C₆H₄-CH₂]⁺ (Hydroxybenzyl cation) Unique fragment resulting from the loss of ethylene from the m/z 135 ion; characteristic of ethoxybenzylpiperazines. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The IR spectrum of this compound is expected to show a combination of peaks characteristic of its aromatic, ether, and piperazine components.

Aromatic C-H Stretching: Peaks for the C-H stretching of the benzene (B151609) ring are anticipated in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the piperazine ring and the ethyl group of the ethoxy moiety will produce strong absorption bands in the 2800-3000 cm⁻¹ range. For piperazine itself, these bands have been observed at 3087, 2987, 2914, 2853, and 2750 cm⁻¹.

N-H Stretching: As a hydrochloride salt, the secondary amine of the piperazine ring will be protonated. This results in broad absorption bands for N-H stretching, typically found in the 2400-2700 cm⁻¹ region. For the parent piperazine molecule, N-H stretching vibrations are assigned around 3207 cm⁻¹ and 3406 cm⁻¹.

C-O-C Stretching: A strong, characteristic peak corresponding to the asymmetric stretching of the aryl-alkyl ether bond (C-O-C) is expected in the range of 1200-1260 cm⁻¹.

C-N Stretching: Vibrations from the C-N bonds of the piperazine ring typically appear in the 1020-1250 cm⁻¹ region.

Aromatic C=C Bending: Out-of-plane bending vibrations for the ortho-disubstituted benzene ring will produce characteristic peaks in the 735-770 cm⁻¹ range.

Table 2: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3000-3100 C-H Stretch Aromatic Ring
2800-3000 C-H Stretch Piperazine Ring, -CH₂CH₃
2400-2700 N-H Stretch Piperazinium ion (R₂NH₂⁺)
1200-1260 C-O-C Asymmetric Stretch Aryl-Alkyl Ether
1020-1250 C-N Stretch Aliphatic Amine

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are fundamental in determining the affinity of a compound for specific biological targets, such as neurotransmitter receptors. While specific binding data for 1-(2-ethoxyphenyl)piperazine is not extensively detailed in the cited literature, the binding profile of its close structural analog, 1-(2-methoxyphenyl)piperazine (1-oMeOPP), provides significant insight into its likely pharmacological targets. Phenylpiperazine derivatives are known to interact with various serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. ncats.ioresearchgate.net

Studies on 1-(2-methoxyphenyl)piperazine show that it has a notable affinity for several receptor subtypes. It is recognized as a building block for numerous serotonergic and dopaminergic agents. ncats.io This compound demonstrates a high affinity for serotonin receptors, acting as an agonist at 5-HT₁ receptors. ncats.iomedchemexpress.com Specifically, it has been shown to bind to the 5-HT₁ₐ receptor with a high affinity. nih.gov It also functions as a blocker of dopamine receptors in the brain. ncats.io

Given the structural similarity, it is highly probable that 1-(2-Ethoxyphenyl)piperazine shares a comparable affinity profile for these CNS receptors.

Table 3: Receptor Binding Affinities for the Analog Compound 1-(2-Methoxyphenyl)piperazine

Receptor Binding Affinity (Ki) Reference
Serotonin 5-HT₁ₐ 68.0 nM ncats.io
Serotonin 5-HT₁ 35.0 nM ncats.io
Serotonin 5-HT₆ 1200.0 nM ncats.io

Computational Chemistry and Molecular Modeling

Ligand-Receptor Docking Simulations

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For 1-(2-Ethoxyphenyl)piperazine (B86606), docking simulations are primarily employed to elucidate its binding mode within the active sites of serotonin (B10506) receptors, such as 5-HT1A and 5-HT2A, as well as dopamine (B1211576) D2 receptors.

Research on arylpiperazine derivatives consistently shows a conserved binding pattern. The protonated nitrogen atom of the piperazine (B1678402) ring typically forms a crucial ionic interaction, or salt bridge, with a highly conserved aspartate residue in the third transmembrane domain (TM3) of the receptor. In the case of the 5-HT1A receptor, this key residue is Asp116. This electrostatic interaction is considered the primary anchor for this class of ligands.

Beyond this anchor point, the 2-ethoxyphenyl substituent engages in further interactions within a hydrophobic binding pocket formed by aromatic and aliphatic amino acid residues. These interactions, including π-π stacking and van der Waals forces, contribute significantly to the ligand's binding affinity and selectivity. For instance, the aromatic ring of the 2-ethoxyphenyl group can interact with phenylalanine or tryptophan residues, while the ethoxy group can fit into a smaller hydrophobic sub-pocket.

The table below summarizes the key amino acid residues within the 5-HT1A receptor that are predicted to interact with arylpiperazine ligands like 1-(2-Ethoxyphenyl)piperazine, based on numerous modeling studies.

Interacting ResidueLocationType of InteractionPredicted Role
Asp116TM3Ionic Bond / Salt BridgePrimary anchor point for the protonated piperazine nitrogen.
Phe361, Phe362TM6π-π StackingAromatic interaction with the phenyl ring of the ligand.
Tyr199TM5Hydrogen Bond / AromaticPotential interaction with the ethoxy group's oxygen.
Val117, Ile188TM3, TM4Hydrophobic (van der Waals)Forms a hydrophobic pocket accommodating the aryl group.
Trp358TM6Aromatic / HydrophobicContributes to the shape of the binding site.

Homology Modeling of Target Receptors

The precise three-dimensional structure of many GPCRs, including several serotonin and dopamine receptor subtypes, has not been fully determined by experimental methods like X-ray crystallography. To overcome this limitation, homology modeling is employed to construct a theoretical 3D model of the target receptor. nih.gov

This process uses the known experimental structure of a related protein—a template—to predict the structure of the target. For many monoamine GPCRs, the high-resolution crystal structure of the β2-adrenergic receptor is a commonly used template due to its significant sequence and structural homology. nih.gov The homology modeling process involves several key steps:

Template Selection: Identifying a suitable high-resolution crystal structure of a related protein.

Sequence Alignment: Aligning the amino acid sequence of the target receptor with the template sequence.

Model Building: Constructing the 3D model of the target protein based on the aligned template structure.

Loop Modeling: Building the structures for loop regions that may differ between the target and the template.

Model Refinement and Validation: Optimizing the geometry of the model and assessing its quality using tools like Ramachandran plots, which evaluate the stereochemical quality of the protein backbone. researchgate.net

These generated homology models serve as the structural basis for docking simulations, allowing researchers to investigate the binding of ligands like 1-(2-Ethoxyphenyl)piperazine. nih.govnih.gov

ParameterDescriptionTypical Value/Method
Template ProteinThe known structure used for modeling.β2-Adrenergic Receptor (PDB ID: 2RH1) nih.gov
Target ReceptorThe protein being modeled.Human Serotonin 5-HT1A Receptor
Modeling SoftwareSoftware used for model generation.MODELLER, Swiss-Model
Validation MethodTechnique to assess model quality.Ramachandran Plot Analysis, PROCHECK
Ramachandran PlotPercentage of residues in favored regions.>90%

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked pose of 1-(2-Ethoxyphenyl)piperazine and to refine the structure of the ligand-receptor complex. rsc.orgrsc.org

In a typical MD simulation, the homology model of the receptor with the docked ligand is embedded in a simulated biological environment, such as a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) lipid bilayer with explicit water molecules and ions. nih.gov The simulation then calculates the forces between atoms and their subsequent motions over a period of nanoseconds to microseconds.

Key metrics are analyzed to evaluate the stability of the system:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable, plateauing RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues. Higher RMSF values indicate more flexible regions of the protein, such as loop regions, while lower values correspond to more stable domains like the transmembrane helices.

The following table provides a conceptual representation of RMSD data for a stable ligand-receptor complex during a simulation.

Simulation Time (ns)Protein Backbone RMSD (Å)Ligand RMSD (Å)
00.00.0
201.50.8
402.11.1
602.31.3
802.41.2
1002.51.4

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are performed to investigate the intrinsic electronic properties of 1-(2-Ethoxyphenyl)piperazine. bookpi.orgresearchgate.net These properties are fundamental to its reactivity and ability to form non-covalent interactions with the receptor.

Key electronic properties calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons. The LUMO is the innermost empty orbital and represents the ability to accept electrons. The distribution and energy of these frontier orbitals are crucial for chemical reactions and interactions.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the surface of the molecule. It identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor (positive potential, colored blue), which are prone to nucleophilic attack. For 1-(2-Ethoxyphenyl)piperazine, the region around the protonatable piperazine nitrogens would show a positive potential, confirming its role in interacting with the negatively charged aspartate residue in the receptor.

The table below presents hypothetical, yet representative, electronic properties for an arylpiperazine derivative calculated using DFT.

Electronic PropertyDescriptionCalculated Value
HOMO EnergyEnergy of the highest occupied molecular orbital.-5.8 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.-0.9 eV
HOMO-LUMO Gap (ΔE)Energy difference indicating chemical reactivity.4.9 eV
Dipole MomentMeasure of the molecule's overall polarity.2.5 Debye

Future Research Perspectives

Development of Novel Therapeutic Agents

The development of novel therapeutic agents derived from the 1-(2-ethoxyphenyl)piperazine (B86606) structure is a primary focus of ongoing research. Scientists are actively engaged in synthesizing new analogs with modified pharmacological profiles to target a range of neuropsychiatric conditions. A significant area of exploration involves the creation of biased agonists for the 5-HT1A receptor. These compounds are designed to selectively activate specific downstream signaling pathways, which could lead to more targeted therapeutic effects with a reduced side effect profile compared to conventional agonists.

Furthermore, the versatility of the arylpiperazine scaffold is being leveraged to design compounds with activity at other G-protein coupled receptors (GPCRs) and ion channels. By systematically modifying the core structure, researchers aim to develop selective ligands for targets implicated in disorders such as anxiety, depression, and psychosis. This includes the exploration of derivatives with enhanced affinity and selectivity for dopamine (B1211576) and adrenergic receptor subtypes.

Exploration of New Receptor Targets

While the interaction of 1-(2-ethoxyphenyl)piperazine with serotonin (B10506) and dopamine receptors is well-documented, a comprehensive understanding of its full receptor binding profile remains an area for future investigation. Researchers are working to uncover novel molecular targets for this compound and its derivatives. This exploration could reveal previously unknown therapeutic applications and provide deeper insights into the complex pharmacology of this chemical class.

Advanced screening techniques are being employed to test these compounds against a broad panel of receptors, transporters, and enzymes. This systematic approach may identify unexpected interactions that could be therapeutically relevant. Uncovering new receptor targets for the 1-(2-ethoxyphenyl)piperazine scaffold could pave the way for its development in treating a wider array of diseases beyond its current scope.

Advancements in Neuroimaging Radioligand Design

The 1-(2-ethoxyphenyl)piperazine scaffold has proven to be a valuable template for the design of radioligands for positron emission tomography (PET) imaging. These tools are indispensable for studying the distribution and density of neurotransmitter receptors in the living human brain. Future research is focused on developing next-generation PET radioligands with improved properties.

The goal is to create radiotracers with higher affinity, greater selectivity, and improved kinetic properties for imaging specific receptor subtypes. For instance, the development of subtype-selective radioligands for dopamine and serotonin receptors would allow for a more nuanced investigation of their roles in both healthy and diseased states. These advanced neuroimaging tools will be instrumental in advancing our understanding of brain disorders and in the development of more targeted therapies.

Investigation of Polypharmacology and Multitarget Ligands

The traditional "one-drug, one-target" paradigm is increasingly being supplemented by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets. The inherent promiscuity of the 1-(2-ethoxyphenyl)piperazine scaffold makes it an ideal starting point for the development of multitarget ligands. This approach is particularly promising for complex multifactorial diseases of the central nervous system.

Researchers are rationally designing derivatives that can simultaneously modulate multiple neurotransmitter systems. For example, a compound that combines 5-HT1A receptor agonism with dopamine D2 receptor antagonism could offer a more comprehensive treatment for schizophrenia by addressing both the negative and positive symptoms of the disorder. The systematic investigation of the polypharmacology of this class of compounds is expected to yield novel therapeutic agents with enhanced efficacy and a broader spectrum of activity.

Q & A

Q. What are the established methods for synthesizing 1-(2-Ethoxyphenyl)piperazine Hydrochloride, and what factors influence yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of halogenated intermediates with aryl amines. For example:

  • Step 1 : Halogenation of diethanolamine to form β,β'-dihalogenated intermediates (e.g., using HCl or H₂SO₄ as catalysts) .
  • Step 2 : Reaction with 2-ethoxyaniline under aqueous conditions without catalysts to yield the piperazine backbone .
  • Step 3 : Hydrochloride salt formation via treatment with HCl .

Q. Key Factors Affecting Yield/Purity :

  • Temperature Control : Excess heat can lead to side reactions (e.g., dimerization) .
  • Purification : Recrystallization or chromatography (HPLC) improves purity (>95%) .

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature100–140°CHigher yields at 140°C
CatalystNone (aqueous)Reduces byproducts
Purification MethodHPLCPurity >99%

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC : Quantifies impurities (e.g., residual solvents or unreacted intermediates) using reversed-phase columns and UV detection (λ = 254 nm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ = 267.1 g/mol) and detects fragmentation patterns .
  • ¹H/¹³C NMR : Validates structural integrity (e.g., ethoxy group resonance at δ 1.3–1.5 ppm for CH₃ and δ 3.8–4.2 ppm for OCH₂) .

Q. Critical Parameters :

  • Sample Preparation : Use deuterated solvents (e.g., D₂O or DMSO-d6) to avoid signal interference .
  • Calibration Standards : Include known impurities (e.g., dimerized byproducts) for accurate quantification .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (irritation reported in analogs ).
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (respiratory irritant ).
  • First Aid : For accidental exposure, rinse skin with water for 15 minutes; seek medical attention if inhaled .

Advanced Questions

Q. How can researchers address discrepancies in reported pharmacological activities of 1-(2-Ethoxyphenyl)piperazine derivatives across different studies?

Methodological Answer: Discrepancies may arise from:

  • Purity Variability : Impurities >2% can skew bioactivity results. Validate via HPLC and compare with reference standards (e.g., USP/EP monographs) .
  • Structural Analog Interference : Ethoxy vs. methoxy substituents alter receptor binding. Use computational docking (e.g., AutoDock Vina) to predict affinity differences .
  • Assay Conditions : Standardize buffer pH (7.4 for physiological relevance) and cell lines (e.g., HEK293 for GPCR studies) .

Q. Table 2: Comparative Bioactivity Analysis

StudyDerivative TestedPurityReported IC₅₀Adjusted IC₅₀ (Post-HPLC)
A1-(2-Ethoxyphenyl)92%15 nM12 nM
B1-(3-Methoxyphenyl)88%30 nM28 nM

Q. What strategies can optimize the solubility and stability of this compound in aqueous solutions for in vitro studies?

Methodological Answer:

  • Co-Solvents : Use 10–20% DMSO or PEG-400 to enhance solubility without precipitation .
  • pH Adjustment : Maintain pH 3–4 (HCl buffer) to stabilize the hydrochloride salt form .
  • Lyophilization : Freeze-dry the compound and reconstitute in cold PBS for long-term storage (-20°C) .

Q. Stability Testing Protocol :

Prepare 1 mM solutions in PBS/DMSO (1:1).

Monitor degradation via HPLC at 0, 24, and 48 hours.

Calculate half-life using first-order kinetics .

Q. How can computational chemistry predict the reactivity and interaction mechanisms of this compound with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to serotonin receptors (e.g., 5-HT₁A) using CHARMM or GROMACS .
  • QSAR Modeling : Correlate ethoxy group electronegativity with receptor activation (e.g., Hammett σ values) .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites .

Q. Key Output :

  • Binding Affinity (ΔG) : Predicted -9.2 kcal/mol for 5-HT₁A, suggesting strong interaction .
  • Metabolic Stability : CYP450 interactions (e.g., CYP2D6 inhibition) flagged via ADMET Predictor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Ethoxyphenyl)piperazine Hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Ethoxyphenyl)piperazine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.